molecular formula C23H16 B371669 8-Methylbenzo[c]chrysene

8-Methylbenzo[c]chrysene

Cat. No.: B371669
M. Wt: 292.4g/mol
InChI Key: RHXRTYKWIQZIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methylbenzo[c]chrysene is a methylated derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings . PAHs like chrysene and their alkylated homologs are critical subjects of study in both environmental science and organic chemistry. They are naturally occurring constituents in fossil fuels such as coal tar and are also formed during the incomplete combustion of organic materials . This compound is provided as a high-purity analytical standard intended for research applications. A primary application is its use as a standard in gas chromatography-mass spectrometry (GC-MS) analysis for the forensic characterization of crude oils and environmental source rocks. The distribution patterns of chrysene and its methylated derivatives, including this compound, serve as valuable molecular markers to assess thermal maturity and assist in oil-oil or oil-source rock correlation studies in petroleum geochemistry . Furthermore, methylchrysenes are of significant interest in environmental health research. While chrysene itself is a component of tobacco smoke and is suspected to be a human carcinogen, often contaminated with more strongly carcinogenic compounds , its methylated forms may exhibit altered biological activity and metabolic pathways. Researchers synthesize and study oxidized metabolites of similar methylated PAHs to investigate their potential as proximate or ultimate carcinogenic agents . In the field of materials science, the chrysene structure is a point of interest for developing organic semiconductors and fluorescent materials due to its extended pi-conjugated system. The addition of methyl groups can modify the compound's electronic properties and crystal packing, making it a valuable building block for novel organic electronic materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. It should not be used in humans or animals. Researchers should consult relevant Safety Data Sheets and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H16

Molecular Weight

292.4g/mol

IUPAC Name

21-methylpentacyclo[12.8.0.02,11.03,8.015,20]docosa-1(14),2(11),3,5,7,9,12,15,17,19,21-undecaene

InChI

InChI=1S/C23H16/c1-15-14-22-21(20-9-5-4-7-18(15)20)13-12-17-11-10-16-6-2-3-8-19(16)23(17)22/h2-14H,1H3

InChI Key

RHXRTYKWIQZIMV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C15

Canonical SMILES

CC1=CC2=C(C=CC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C15

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of 8 Methylbenzo C Chrysene

Strategies for the Chemical Synthesis of Benzo[c]chrysene (B89444) and its Methylated Analogs

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) like benzo[c]chrysene and its methylated derivatives requires sophisticated and often highly specific chemical strategies. These methods aim to construct the intricate fused-ring system with precision and in viable yields. Key approaches include building upon smaller aromatic frameworks, closing rings within a single molecule, and using light to drive the final aromatization step.

Annulative π-extension (APEX) has become a powerful method for constructing large polycyclic aromatic hydrocarbons and nanographenes from smaller aromatic templates. nih.gov This strategy minimizes the number of synthetic steps by directly functionalizing C-H bonds, avoiding the need for pre-functionalization of the starting materials. nih.gov The core principle of APEX involves the reaction of an aromatic hydrocarbon with a bifunctional reagent that creates new fused rings, thereby extending the π-conjugated system.

One prominent APEX methodology involves palladium-catalyzed reactions. For instance, the annulative π-extension of indoles and pyrroles with diiodobiaryls has been demonstrated to rapidly generate nitrogen-containing PAHs in a single step. nagoya-u.ac.jp This process utilizes a palladium catalyst to facilitate a double direct C-H arylation, effectively "stitching" a new ring system onto the starting heterocycle. nagoya-u.ac.jp A similar approach can be conceptualized for the synthesis of benzo[c]chrysene by selecting appropriate aromatic templates and diaryl reagents. For example, a phenanthrene (B1679779) or naphthalene (B1677914) core could be extended through a catalyzed coupling reaction to build the final chrysene (B1668918) framework.

The versatility of APEX allows for a diversity-oriented synthesis, where different regions of a PAH template (such as the K-region or M-region) can be selectively targeted for extension, leading to a variety of complex nanographene structures. nih.gov This iterative approach could theoretically be applied to a chrysene core to introduce further complexity or to build the initial benzo[c]chrysene skeleton from a smaller precursor. nih.gov

APEX Reaction Type Catalyst/Reagents Description Potential Application
K-Region APEXPalladium catalyst, DiiodobiarylExtends the π-system at a "K-region" (a convex, sterically accessible double bond) of a PAH.Synthesis of benzo[c]chrysene from a phenanthrene template.
M-Region APEXIron catalyst, Grignard reagentsExtends the π-system at a "M-region" (a concave, sterically hindered bay). nih.govIntroduction of steric bulk or specific functionalities. nih.gov
Indole-to-CarbazolePalladium pivalate, Silver carbonateConverts indoles to carbazoles via double C-H arylation with diiodobiaryls. nagoya-u.ac.jpSynthesis of N-containing PAH analogs. nagoya-u.ac.jp

Intramolecular cyclization represents a fundamental strategy for synthesizing fused aromatic systems, where a pre-assembled precursor molecule is induced to form one or more rings. These reactions are pivotal in forming the phenanthrene subunit, a core component of the benzo[c]chrysene structure. researchgate.net

A variety of reagents and conditions can promote these cyclizations. Base-mediated protocols, such as using potassium t-butoxide (KOt-Bu) in DMF, have proven effective for the intramolecular cyclization of 1,1'-biphenyl aldehydes and ketones to furnish phenanthrene derivatives. researchgate.net Another powerful technique is the Hopf cyclization, a thermally allowed 6π-electrocyclization that transforms cis-hexa-1,3-diene-5-ynes into aromatic rings. nih.gov While this reaction traditionally requires high temperatures, recent studies have shown that performing the reaction on a Au(111) surface can dramatically lower the activation barrier, enabling the formation of chrysene from an enediyne precursor at significantly lower temperatures. nih.gov

Transition-metal catalysis is also widely employed. Palladium-catalyzed intramolecular allylic alkylation has been used to create fused tricyclic indole (B1671886) derivatives, demonstrating the power of this approach to form complex ring systems. encyclopedia.pub For the synthesis of 8-methylbenzo[c]chrysene, a suitable precursor would be designed with functional groups positioned to facilitate a ring-closing reaction, such as a Suzuki-Miyaura coupling followed by a cyclization step to form the final tetracyclic aromatic product. researchgate.net

Photochemical reactions provide a clean and efficient route for the synthesis of chrysenes and their derivatives. mdpi.com The most common method is the Mallory reaction, an oxidative photocyclization of stilbene-type precursors. mdpi.com In this process, a stilbenoid (a diarylethylene) is irradiated with UV light in the presence of an oxidizing agent, typically iodine, to induce cyclization and subsequent aromatization to the chrysene core. mdpi.com

This method offers excellent control over the placement of substituents. The synthesis of 1-, 3-, and 6-methylchrysene (B138361) has been achieved in high yields (82-88%) by the photochemical cyclization of the corresponding methylated stilbenoids using stoichiometric amounts of iodine. mdpi.com For the synthesis of this compound, a precursor like 1-(2-vinylphenyl)phenanthrene, appropriately methylated, could undergo photocyclization. The regioselectivity of the cyclization can be controlled; for example, the formation of 2-methylchrysene (B135452) was directed by the elimination of an ortho-methoxy group under specific reaction conditions. mdpi.com

Improvements to the classical photocyclization conditions, such as excluding oxygen and using a scavenger for the HI byproduct, have led to enhanced yields and cleaner reactions. mdpi.com More recent developments include the use of phenylsulfonates as a photolabile group to generate aryl radicals that undergo cyclization to form triphenylene (B110318) derivatives, a strategy that could be adapted for other PAHs. rsc.org

Photochemical Method Precursor Type Key Reagents/Conditions Yield (%) Reference
Mallory ReactionMethylated StilbenoidsUV light (medium pressure Hg lamp), Iodine (I₂)82-88% mdpi.com
Methoxy-directed CyclizationMethoxy-stilbenoidUV light, Acidic, Oxygen-free72% mdpi.com
Phenylsulfonate CyclizationPhenylsulfonate derivativeUV lightNot specified rsc.org

Intramolecular Cyclization Protocols

Targeted Derivatization for Mechanistic Probes

To understand the biological activity and carcinogenic mechanisms of PAHs like this compound, it is essential to synthesize their specific metabolites. The metabolic activation of PAHs typically proceeds through the formation of dihydrodiols and subsequently highly reactive diol epoxides, which can bind to DNA and initiate cancer. iarc.frnih.gov

The metabolic formation of dihydrodiols from parent PAHs is catalyzed by cytochrome P450 (CYP) enzymes, which introduce an epoxide across a double bond, followed by hydrolysis by epoxide hydrolase. nih.gov These metabolites are crucial for studying the subsequent steps of metabolic activation. iarc.fr

For laboratory studies, dihydrodiol precursors are often synthesized chemically. A common method involves the reduction of corresponding o-quinones. For example, to create radiolabeled dihydrodiols for quantitative metabolite assessment, o-quinones can be reduced using sodium borotritide. nih.gov This allows for the precise synthesis of trans-dihydrodiols, which are the typical products of enzymatic hydrolysis in vivo. The synthesis of these precursors is a critical step in providing the necessary substrates for the synthesis of the ultimate carcinogenic metabolites, the diol epoxides.

The dihydrodiol precursors are further metabolized by CYP enzymes (such as CYP1A1 and CYP3A4) to form diol epoxides. nih.gov These diol epoxides are considered the ultimate carcinogens for many PAHs because their electrophilic nature allows them to form covalent adducts with cellular macromolecules like DNA. nih.gov The stereochemistry of the diol epoxide is critical to its biological activity.

The synthesis of specific stereoisomers of diol epoxides is a significant challenge but is essential for mechanistic studies. rsc.org Stereoselective synthesis allows researchers to distinguish the biological activities of different isomers (e.g., syn- vs. anti-diol epoxides and their enantiomers). Titanocene(III)-promoted radical cyclization of epoxy alcohols is one advanced strategy for achieving stereoselectivity in complex natural product synthesis, and similar principles can be applied to PAH metabolite synthesis. ugr.es

For PAHs with a "fjord region," such as benzo[c]chrysene, the diol epoxides are sterically hindered, which influences their reactivity and the structure of the DNA adducts they form. nih.gov The synthesis and characterization of site-specific and stereoisomeric diol epoxide-DNA adducts have been accomplished for other fjord region PAHs like dibenzo[a,l]pyrene. nih.gov This involves reacting a racemic diol epoxide with an oligonucleotide containing a target base (e.g., adenine) and then separating the resulting stereoisomeric adducts for detailed structural and biological analysis. nih.gov

Formation of Oxidative Metabolites (e.g., Quinones)

The metabolic transformation of polycyclic aromatic hydrocarbons (PAHs), such as this compound, is a critical area of study, as these processes can lead to the formation of reactive intermediates. The oxidative metabolism of methyl-substituted chrysenes is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver and other tissues. icm.edu.pldynamed.com These enzymatic reactions can occur on the aromatic ring system or on the methyl substituent, leading to a variety of oxidized products.

Research on isomers like 5-methylchrysene (B135471) and 6-methylchrysene provides significant insight into the likely metabolic pathways for this compound. The primary routes of metabolism involve the formation of phenols, dihydrodiols, and hydroxymethyl derivatives. nih.gov The specific enzymes involved often exhibit regioselectivity, meaning the position of the methyl group can influence which part of the molecule is oxidized. oup.comoup.com For instance, studies using human hepatic and pulmonary microsomes have identified that CYP1A1 and CYP1A2 are key enzymes in the ring oxidation of methylchrysenes, leading to the formation of dihydrodiols. nih.gov Conversely, enzymes like CYP3A4 are often responsible for the hydroxylation of the methyl group. nih.gov

The formation of quinones is a significant pathway in the metabolism of chrysenes and other PAHs. oup.com These compounds are typically formed through the oxidation of dihydrodiol or catechol metabolites. nih.gov For example, the synthesis of benzo[c]chrysene-trans-9,10-dihydrodiol involves the reduction of the corresponding o-quinone, benzo[c]chrysene-9,10-dione. oup.comnih.gov This indicates that o-quinones are stable and isolable intermediates in the metabolic and synthetic pathways. The process can involve the oxidation of a catechol to an ortho-semiquinone radical, which is then further oxidized to the stable ortho-quinone (dione). nih.gov A general synthetic route to produce K-region trans-dihydrodiols of PAHs involves the oxidation of the parent PAH to a mixture of cis-dihydrodiols, further oxidation to quinones, and subsequent reduction to the final product. nih.gov

The table below summarizes the key enzymes involved in the metabolism of methylchrysene isomers and the types of metabolites they produce, which serves as a model for the expected metabolism of this compound.

Enzyme FamilySpecific EnzymeLocationType of MetabolismMetabolite Class
Cytochrome P450CYP1A1, CYP1A2, CYP2C10Hepatic, PulmonaryRing OxidationDihydrodiols, Phenols
Cytochrome P450CYP3A4, CYP1A2HepaticMethyl HydroxylationHydroxymethyl Derivatives
Cytochrome P450CYP1B1ExtrahepaticRing OxidationDihydrodiols, Phenols

This table is generated based on data from studies on 5-methylchrysene and 6-methylchrysene. nih.govnih.gov

Detailed research findings from related compounds highlight the specific products formed. For 5-methylchrysene, major metabolites include the proximate carcinogen trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol) and 5-MeC-7,8-diol. nih.gov For 6-methylchrysene, 6-MeC-1,2-diol and 6-(hydroxymethyl)chrysene are significant products. nih.gov The formation of these metabolites underscores the two competing primary oxidative pathways: ring epoxidation leading to dihydrodiols and methyl group oxidation leading to alcohols and subsequently to carboxylic acids. nih.govresearchgate.net

The table below details specific oxidative metabolites identified from related methylchrysene isomers.

Parent CompoundMetaboliteMetabolic Pathway
5-Methylchrysenetrans-1,2-dihydroxy-1,2-dihydro-5-methylchryseneRing Epoxidation & Hydrolysis
5-Methylchrysenetrans-7,8-dihydroxy-1,2-dihydro-5-methylchryseneRing Epoxidation & Hydrolysis
6-Methylchrysenetrans-1,2-dihydroxy-1,2-dihydro-6-methylchryseneRing Epoxidation & Hydrolysis
6-Methylchrysene6-(hydroxymethyl)chryseneMethyl Hydroxylation
3-Methylchrysene (B135459)Chrysene-3-carboxylic acidMethyl Oxidation

This table is compiled from findings on various methylchrysene isomers. nih.govresearchgate.net

Computational and Theoretical Elucidations of 8 Methylbenzo C Chrysene S Molecular Behavior

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental in understanding the electronic nature of molecules like 8-methylbenzo[c]chrysene. These calculations can predict regions of high electron density, susceptibility to electrophilic attack, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial in determining chemical reactivity.

Density Functional Theory (DFT) is a robust method for studying the electronic structure of large organic molecules. For complex aromatic systems like dibenzo[g,p]chrysene (B91316) derivatives, which share structural similarities with this compound, DFT calculations have been employed to investigate the effects of substituents on their electrochemical and spectroscopic properties. rsc.org These studies show that both the position and nature of substituents on the π-extended systems significantly influence their optoelectronic properties and charge delocalization mechanisms. rsc.org

In studies of related thia-analogs of chrysene (B1668918), DFT has been used to model epoxide ring opening, a critical step in the metabolic activation of PAHs. nih.gov These calculations revealed that the formation of certain carbocations is energetically more favorable, highlighting the potential biological significance of oxidation at specific sites. nih.gov For chrysene itself, DFT calculations have been used to determine that the K-region is a likely site for selective direct arylation. acs.org Time-dependent DFT (TD-DFT) calculations on model chrysene-based nanographenes have been used to compute frontier molecular orbitals and possible electronic transitions. acs.org

While specific DFT data for this compound is not abundant in the cited literature, the principles from these related studies suggest that the methyl group's position on the benzo[c]chrysene (B89444) framework would influence the electron density distribution and, consequently, its reactivity and metabolic fate.

Table 1: Representative DFT-Calculated Properties for Chrysene Derivatives.
CompoundMethodCalculated PropertyFindingReference
Dibenzo[g,p]chrysene DerivativesDFTOptoelectronic PropertiesSubstituent position and nature significantly affect properties. rsc.org
Thia-analogs of ChryseneDFTEpoxide Ring Opening EnergiesFavorable formation of specific carbocations. nih.gov
Chrysene-Based NanographenesTD-DFTFrontier Molecular OrbitalsAnalysis of electronic transitions. acs.org

Semi-empirical methods, which are computationally less intensive than ab initio methods, are valuable for studying large molecules like PAHs. These methods have been used to investigate the electronic spectra and properties of methylchrysene isomers, such as 3-methylchrysene (B135459) and 4-methylchrysene. researchgate.net In one study, the ultraviolet-visual spectra of these compounds and their radical cations were measured in a glass matrix and simulated using semi-empirical methods. researchgate.net This approach allowed for the identification of Clar's and Platt's bands and an analysis of spectral shifts induced by the matrix. researchgate.net

These studies also computed various electronic properties, including the frontier orbital gap, dipole moment, and mean polarizabilities, both in a free state and within a glass matrix. researchgate.net Such calculations provide insight into how the molecular environment can perturb the electronic properties of these compounds. researchgate.net For instance, a semi-empirical study highlighted a strong correlation between the electrophilic reactivity at specific carbon atoms of chrysene and methylchrysenes and their carcinogenic activity. scielo.br

Table 2: Electronic Properties of Methylchrysene Isomers from Semi-Empirical Calculations.
CompoundMethodCalculated PropertyObservationReference
3-MethylchryseneSemi-EmpiricalFrontier Orbital Gap, Dipole MomentCalculated in both free state and glass matrix. researchgate.net
4-MethylchryseneSemi-EmpiricalFrontier Orbital Gap, Dipole MomentCalculated in both free state and glass matrix. researchgate.net
Chrysene and MethylchrysenesSemi-EmpiricalElectrophilic ReactivityCorrelated with carcinogenic activity. scielo.br

Theoretical calculations are instrumental in predicting the most likely sites for chemical reactions, including metabolic activation. For PAHs, reactivity theories often focus on specific molecular regions like the K-region and bay-region. scielo.br Early theories by the Pullmans used quantum mechanical calculations to relate electronic properties of these regions to carcinogenic activity. scielo.br

More recent studies on methylated PAHs have continued this line of inquiry. For example, a theoretical study on chrysene substituted with a methyl group suggested that the susceptibility of the C1 carbon atom to electrophilic attack is a determinant of its biological activity. icm.edu.pl This process simulates the initial metabolic epoxidation of the ring. icm.edu.pl The results from such calculations can help to explain the differing carcinogenic potencies among isomers. For instance, the weak tumorigenicity of 6-methylchrysene (B138361) compared to the strong carcinogen 5-methylchrysene (B135471) is thought to be a consequence of the lower activity of the diol-epoxide of the former, a feature influenced by the methyl group's position relative to the bay region. nih.gov

Semi-Empirical Methods for Electronic Property Analysis

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules, including their conformational changes and interactions with other molecules or biological macromolecules. While specific MD simulations for this compound are not detailed in the provided search results, the methodology is widely applied to PAHs. tandfonline.comnih.govresearchgate.net

MD simulations can be used to investigate the adsorption, mobility, and self-association of PAHs at interfaces, such as the water-vapor interface. nih.gov For example, simulations of naphthalene (B1677914) and 1-methylnaphthalene (B46632) have shown their strong preference for adsorbing at the water surface and their tendency to self-associate. nih.gov The addition of a methyl group in 1-methylnaphthalene was found to be a minor perturbation on its hydration and self-association behavior compared to naphthalene. nih.gov

In the context of drug development and toxicology, MD simulations are crucial for understanding the conformational preferences of molecules, which affect their biological activity. researchgate.net These simulations can identify low-energy conformations and assess the stability of protein-ligand complexes. researchgate.net For PAHs, MD simulations can help to elucidate the mechanisms of their generation during processes like pyrolysis and their solubility in different environments. tandfonline.comresearchgate.net

Theoretical Models for Predicting Metabolic Vulnerability and Electrophilic Character

The carcinogenicity of many PAHs is dependent on their metabolic activation to reactive electrophiles that can bind to DNA. Theoretical models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are developed to predict this metabolic vulnerability and electrophilic character based on molecular structure.

Several QSAR studies have been conducted on methylated PAHs to predict their carcinogenic activity. biochempress.comresearchgate.net These models often use topological descriptors derived from the molecular graph to correlate with biological activity. biochempress.com For instance, a study on methylated PAHs, including 5-methylchrysene, used such descriptors to develop multilinear regression equations that could predict carcinogenic activity. researchgate.net Another approach combines electronic and topological indices to identify the carcinogenic potential of both methylated and non-methylated PAHs with high accuracy. scielo.brresearchgate.net

Mechanistic Studies of Metabolic Transformations of 8 Methylbenzo C Chrysene

Phase I Oxidative Metabolism Pathways

Phase I metabolism of 8-methylbenzo[c]chrysene primarily involves oxidative reactions that introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation or, alternatively, converting it into a reactive species. iarc.fr These initial oxidative steps are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govfrontiersin.org

Cytochrome P450 (CYP) Catalyzed Epoxidation and Hydroxylation

The initial and rate-limiting step in the metabolic activation of many PAHs is their oxidation by CYP enzymes. nih.govfrontiersin.org For this compound, this involves the formation of epoxides at various positions on the aromatic ring system, as well as hydroxylation of the methyl group. CYP enzymes, which are heme-containing proteins, facilitate a wide range of oxidative reactions, including epoxidation and hydroxylation. frontiersin.org Studies on related methylated PAHs, such as 5-methylchrysene (B135471) and 6-methylchrysene (B138361), have shown that ring oxidation leads to the formation of dihydrodiols, while methyl group hydroxylation is also a significant metabolic route. nih.gov

The metabolism of PAHs is not a random process; it is characterized by both regioselectivity (which region of the molecule is oxidized) and stereoselectivity (the specific three-dimensional arrangement of the atoms in the product). youtube.com Different CYP isoforms exhibit distinct preferences for the site of oxidation on the PAH molecule.

Research on similar compounds provides insight into the likely roles of various CYP isoforms in the metabolism of this compound. For instance, in the metabolism of 5-methylchrysene and 6-methylchrysene by human liver and lung microsomes, CYP1A1 and CYP1A2 were found to be key players in the formation of the proximate carcinogenic 1,2-diols. nih.gov Specifically, in human liver, CYP1A2 and CYP2C10 are important for the metabolic activation of these methylchrysenes, while CYP1A1 plays a more significant role in the lung. nih.gov Furthermore, CYP3A4 has been identified as a primary catalyst for the hydroxylation of the methyl group in 5-methylchrysene. nih.gov

While direct data for this compound is limited, it is reasonable to infer that a similar cohort of CYP enzymes, particularly CYP1A1, CYP1A2, and potentially members of the CYP2C and CYP3A subfamilies, are involved in its metabolism. The specific isoform involved will dictate the initial site of epoxidation or hydroxylation, thereby determining the subsequent metabolic fate and potential toxicity of the compound.

Enzyme FamilySpecific IsoformRole in Metabolism of Methylated PAHs
Cytochrome P450 CYP1A1Catalyzes the formation of 1,2-diols, particularly active in the lung. nih.gov
CYP1A2Involved in the formation of 1,2-diols in the liver. nih.gov
CYP2C10Plays a role in the metabolic activation of methylchrysenes in the liver. nih.gov
CYP3A4Primarily responsible for methyl hydroxylation. nih.gov

Epoxide Hydrolase-Mediated Dihydrodiol Formation

Following the initial epoxidation of the aromatic ring by CYPs, the resulting epoxides can be hydrolyzed by microsomal epoxide hydrolase (mEH). nih.govexcli.de This enzyme catalyzes the addition of water to the epoxide ring, yielding a trans-dihydrodiol. excli.deosti.gov This step is crucial as the dihydrodiol is often the precursor to the ultimate carcinogenic diol epoxide. nih.gov The action of epoxide hydrolase is a critical branch point in PAH metabolism, potentially leading to detoxification or further activation. excli.de

Formation of Diol Epoxide Metabolites as Reactive Intermediates

The dihydrodiol metabolites formed by epoxide hydrolase can undergo a second round of epoxidation by CYP enzymes. iarc.frnih.gov This reaction often occurs adjacent to the diol group, particularly in the "bay region" or "fjord region" of the molecule, leading to the formation of diol epoxides. nih.govnih.gov These diol epoxides are highly reactive electrophiles and are widely considered to be the ultimate carcinogenic metabolites of many PAHs. iarc.frnih.gov Their electrophilic nature allows them to form covalent adducts with nucleophilic sites in cellular macromolecules, most notably DNA, which can lead to mutations and initiate the process of carcinogenesis. iarc.frnih.gov The fjord-region diol-epoxides of the related benzo[c]chrysene (B89444) have been shown to be potent inducers of genotoxicity. nih.gov

Exploration of Radical Cation Formation Pathways

An alternative pathway for the metabolic activation of PAHs involves one-electron oxidation to form radical cations. nih.govresearchgate.net This reaction can be catalyzed by CYP enzymes acting as peroxidases. researchgate.net The resulting radical cation is a reactive species that can interact with DNA, either directly or after further reaction. While the diol epoxide pathway is well-established for many PAHs, the contribution of the radical cation pathway to the carcinogenicity of specific compounds is an area of ongoing research. researchgate.net Studies on benzo[a]pyrene (B130552) have shown that radical cations can be formed and are mutagenic, although potentially less so than metabolites from other pathways. researchgate.net

Characterization of Ortho-Quinone Metabolite Formation

Another metabolic route involves the oxidation of dihydrodiols to form catechols, which can then be further oxidized to ortho-quinones. iarc.fr This transformation can be catalyzed by aldo-keto reductases (AKRs). nih.gov Ortho-quinones are reactive species that can contribute to toxicity through two primary mechanisms: covalent binding to cellular macromolecules and the generation of reactive oxygen species (ROS) through redox cycling. iarc.frnih.gov The formation of ROS can lead to oxidative stress and damage to cellular components, including DNA. nih.gov

Metabolite TypeFormation PathwayReactivity and Significance
Epoxides CYP-catalyzed oxidation of the parent PAH. nih.govfrontiersin.orgIntermediates that can be detoxified by epoxide hydrolase or glutathione (B108866) S-transferases.
Dihydrodiols Epoxide hydrolase-mediated hydration of epoxides. nih.govexcli.dePrecursors to the formation of diol epoxides. nih.gov
Diol Epoxides CYP-catalyzed epoxidation of dihydrodiols. iarc.frnih.govHighly reactive ultimate carcinogens that form DNA adducts. iarc.frnih.gov
Radical Cations One-electron oxidation by CYP peroxidases. nih.govresearchgate.netReactive species that can directly interact with DNA.
Ortho-Quinones Oxidation of dihydrodiols by aldo-keto reductases. iarc.frnih.govCan bind to macromolecules and generate reactive oxygen species.

Influence of Methyl Substitution on Metabolic Fate and Pathway Dominance

The metabolic fate of a polycyclic aromatic hydrocarbon (PAH) is profoundly influenced by its molecular structure, including the presence and position of alkyl substituents. In the case of this compound, the addition of a methyl group to the benzo[c]chrysene backbone introduces significant effects on its metabolic transformation, guiding the regioselectivity of enzymatic reactions and influencing the dominance of specific metabolic pathways. The metabolism of PAHs generally proceeds through enzymatic oxidation to produce a range of metabolites, including epoxides, dihydrodiols, phenols, and quinones. iarc.frresearchgate.net The ultimate formation of highly reactive diol epoxides is a critical activation pathway often linked to the genotoxic properties of these compounds. researchgate.netnih.gov

The parent compound, benzo[c]chrysene, is characterized by a "fjord region," a sterically hindered area formed by the angular fusion of four benzene (B151609) rings. researchgate.net This structural feature is distinct from the more common "bay region" found in PAHs like benzo[a]pyrene. researchgate.netnih.gov The metabolic activation of benzo[c]chrysene primarily occurs in this fjord region, leading to the formation of benzo[c]chrysene-trans-9,10-dihydrodiol as a key proximate metabolite. nih.gov Subsequent epoxidation of this dihydrodiol yields the ultimate reactive metabolites, the anti- and syn-diastereomers of benzo[c]chrysene-9,10-diol-11,12-epoxide. core.ac.uk

The introduction of a methyl group at the 8-position of the benzo[c]chrysene structure is expected to alter this metabolic pattern. Methyl substitution on a PAH can influence metabolism through steric hindrance or by altering the electronic properties of the aromatic system, which may affect the substrate selectivity of metabolizing enzymes like cytochrome P450 (CYP). oup.com While direct metabolic studies on this compound are not extensively detailed in the available literature, the principles derived from related methylated PAHs, such as 5-methylchrysene, indicate that a methyl group can significantly enhance carcinogenic potential by influencing the metabolic pathway. oup.comiarc.fr The methyl substituent can direct metabolism toward specific sites on the molecule and may enhance the formation of the ultimate carcinogenic bay-region or fjord-region diol epoxide metabolites. oup.com

For this compound, the 8-methyl group is located away from the primary site of metabolic activation in the fjord region (the 9,10,11,12-ring). Therefore, it is less likely to sterically block the initial epoxidation at the C11-C12 bond or the subsequent formation of the 9,10-dihydrodiol. However, its electronic influence could modulate the activity of the enzymes involved. The metabolic pathway is predicted to produce methylated analogues of the parent compound's metabolites, as outlined in the comparative table below.

Table 1: Predicted Metabolic Pathway Comparison

Metabolic Step Parent Compound: Benzo[c]chrysene Methylated Compound: this compound
Initial Oxidation Epoxidation at the C11-C12 double bond Epoxidation at the C11-C12 double bond
Hydrolysis Formation of benzo[c]chrysene-trans-9,10-dihydrodiol Formation of this compound-trans-9,10-dihydrodiol

| Second Oxidation | Formation of benzo[c]chrysene-9,10-diol-11,12-epoxides (syn- and anti-diastereomers) | Formation of this compound-9,10-diol-11,12-epoxides (syn- and anti-diastereomers) |

The defining characteristic of benzo[c]chrysene metabolism is the formation of fjord-region diol epoxides. These metabolites are known to be exceptionally stable and possess high biological activity compared to bay-region diol epoxides. nih.govcore.ac.uk Research comparing the two types of diol epoxides has revealed significant differences in their chemical stability and mutagenic potency.

Table 2: Comparative Properties of Fjord-Region vs. Bay-Region Diol Epoxides

Property Fjord-Region Diol Epoxides (e.g., from Benzo[c]chrysene) Bay-Region Diol Epoxides (e.g., from Benzo[a]pyrene)
Half-life (Physiological Buffer) > 2 hours 0.011–1.2 hours
Relative Mutagenicity (V79 cells) High; anti-benzo[c]chrysene diol epoxide is 12x more active than anti-benzo[a]pyrene diol epoxide Lower relative to fjord-region counterparts

| Structural Basis for Stability | Increased steric hindrance in the fjord region leads to lower energy required for benzylic carbocation formation (ΔEdeloc) | Less sterically hindered region |

The high stability and potent mutagenicity of the fjord-region diol epoxides from benzo[c]chrysene underscore the significance of this metabolic pathway. nih.gov The anti-diastereomer of the benzo[c]chrysene diol epoxide, in particular, shows exceptionally high activity. nih.gov The influence of the 8-methyl group on this inherent potency is a critical area for investigation. Based on studies with other methylated PAHs, the methyl group is unlikely to diminish the activity and may potentially enhance it by modifying the conformation or electronic properties of the resulting diol epoxide, thereby affecting its interaction with biological macromolecules. oup.comtandfonline.com

Molecular Interactions with Biological Macromolecules: Focus on Dna Adducts

Mechanisms of Covalent Adduct Formation with Deoxyribonucleic Acid (DNA)

The covalent binding of reactive metabolites of 8-Methylbenzo[c]chrysene to DNA results in the formation of various adducts. The primary mechanisms involved are the formation of diol epoxide-DNA adducts and radical cation-mediated DNA adducts.

One of the main pathways for the metabolic activation of PAHs is the formation of dihydrodiol epoxides. d-nb.info For benzo[c]chrysene (B89444), metabolic activation in mouse skin has been shown to proceed through the formation of fjord-region benzo[c]chrysene-9,10-dihydrodiol 11,12-epoxides (B[c]CDEs). nih.gov These reactive epoxides can then form covalent bonds with DNA. nih.gov

The exocyclic amino groups of purine (B94841) bases in DNA, such as the N2 position of guanine (B1146940) and the N6 position of adenine, are primary targets for covalent binding by PAH diol epoxides. iarc.frd-nb.info For many PAHs, the most frequently observed stable adducts are formed at the N2 position of deoxyguanosine. nih.gov Studies on the related compound 5-methylchrysene (B135471) have identified the major DNA adducts as trans-N2-deoxyguanosine adducts formed at the benzylic carbon of the epoxide ring of the diol epoxide. iarc.fr This suggests a similar mechanism may be at play for this compound, where the diol epoxide metabolite reacts with the N2 position of guanine residues in DNA.

The stereochemistry of the diol epoxide metabolites and the resulting DNA adducts is of critical importance. imrpress.com Different stereoisomers of a diol epoxide can lead to adducts with distinct three-dimensional structures. imrpress.com The absolute configuration of the chiral carbon atoms in the diol epoxide determines the conformation of the adduct, which in turn influences its biological consequences, such as how it is recognized and processed by DNA repair enzymes. imrpress.comresearchgate.net For instance, research on benzo[c]phenanthrene, a structurally related fjord-region PAH, has demonstrated that enantiomeric diol epoxides form adducts with near mirror-image low-energy structures. imrpress.com This stereoisomer-dependent conformation plays a crucial role in the adduct's interaction with DNA and its subsequent biological effects. imrpress.com

An alternative pathway for PAH activation involves one-electron oxidation to form radical cations. iarc.frd-nb.info These radical cations are also reactive electrophiles that can bind to DNA. Unlike the stable adducts formed by diol epoxides, radical cations often bind to the N7 or C8 positions of purine bases, primarily guanine and adenine. iarc.frd-nb.info This binding results in the formation of unstable adducts. d-nb.info These unstable adducts can lead to the spontaneous cleavage of the glycosidic bond between the sugar and the base, a process known as depurination, which creates an apurinic (AP) site in the DNA strand. iarc.frd-nb.info These AP sites, if not properly repaired, can lead to mutations during DNA replication. This pathway, leading to depurinating adducts, is considered a significant mechanism of mutagenesis for some PAHs. researchgate.net

In addition to direct covalent adduction, PAH metabolism can indirectly lead to DNA damage through the generation of reactive oxygen species (ROS). d-nb.info The redox cycling of certain PAH metabolites, such as ortho-quinones, can produce ROS which can then damage DNA. d-nb.infonih.gov One of the major products of oxidative DNA damage is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), also known as 8-oxo-2'-deoxyguanosine. wikipedia.orgneliti.com The formation of 8-OHdG is a widely used biomarker for oxidative stress and DNA damage. nih.govchula.ac.th Increased levels of 8-OHdG are often observed during carcinogenesis. wikipedia.org The hydroxyl radical, a potent ROS, can react with guanine at the C-8 position to form this lesion. nih.gov Therefore, the metabolic processes of this compound could contribute to an environment of oxidative stress, leading to the formation of oxidative DNA lesions like 8-OHdG.

Formation at N2-Deoxyguanosine

Radical Cation-Mediated DNA Adducts and Depurination

Influence of Molecular Structure on DNA Binding Affinity and Adduct Profile

Interaction TypeReactive IntermediatePrimary DNA TargetResulting Lesion
Covalent AdductionDiol EpoxideN2 of DeoxyguanosineStable Adduct
Covalent AdductionRadical CationN7/C8 of PurinesUnstable Adduct, Depurination
Oxidative DamageReactive Oxygen Species (ROS)Guanine (C8 position)8-hydroxydeoxyguanosine

Information on this compound Not Currently Available

Following a comprehensive search for scientific literature and data, information specifically pertaining to the chemical compound this compound and its molecular interactions with biological macromolecules is not available. The requested detailed analysis for the following topics could not be provided due to a lack of specific research findings for this particular compound:

Impact of Bay-Region Methylation on DNA Adduct Formation: There is no available data detailing how the methylation at the 8-position on the benzo[c]chrysene structure influences the formation of DNA adducts. Research on the parent compound, benzo[c]chrysene, indicates it forms DNA adducts after metabolic activation, with suggestions that both bay-region and fjord-region diol epoxides are involved. nih.gov However, the specific impact of the 8-methyl group on this process has not been documented in the available resources.

Non-Covalent Interactions with DNA:

Intercalation Mechanisms and Structural Changes in DNA: No studies were found that investigate the non-covalent intercalation of this compound into the DNA double helix or the resulting structural changes to the DNA. For the related, unsubstituted compound chrysene (B1668918), studies have shown that it interacts with DNA through an intercalating mode, causing changes in the DNA's melting temperature and circular dichroism spectra. spectroscopyonline.com

Role of π-π Interactions and Hydrophobic Effects in DNA Association: The specific contribution of π-π stacking and hydrophobic interactions to the association of this compound with DNA has not been characterized. Generally, for polycyclic aromatic hydrocarbons, these forces are significant in their non-covalent binding to DNA. spectroscopyonline.com

Due to the absence of specific data for this compound in the conducted searches, the generation of an article with the requested detailed research findings and data tables is not possible at this time.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Development and Application of QSAR Models for Molecular Activity

QSAR models are statistical models that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are built on the principle that the activity of a chemical is a direct function of its molecular structure and properties. nih.gov For PAHs, QSAR studies have been employed to predict a range of properties, including carcinogenicity, mutagenicity, and toxicity. conicet.gov.arnih.gov

The foundation of QSAR modeling lies in the use of molecular descriptors—numerical values that characterize the chemical's structure and properties. biochempress.com These descriptors can be categorized into several types, including electronic, topological, and quantum-chemical. conicet.gov.arscielo.brnih.gov

Electronic and Topological Descriptors: Studies have shown that electronic and topological indices can be used to identify the carcinogenic activity of methylated and non-methylated PAHs with high accuracy. scielo.br For instance, a methodology employing these indices has been developed and expanded to predict the carcinogenic potential of methylated PAHs with approximately 89% accuracy. scielo.br Topological indices, derived from the graphical representation of a molecule, characterize its size, shape, and branching. biochempress.com

Quantum-Chemical Descriptors: These descriptors are calculated using quantum mechanics and provide detailed information about the electronic properties of a molecule, such as the energy of its molecular orbitals (e.g., HOMO and LUMO). nih.gov They are crucial for quantifying molecular reactivity. nih.gov For PAHs, descriptors related to the "bay region"—a sterically hindered area in the molecule—are particularly important for predicting carcinogenicity. researchgate.net The stability of the bay region cation, for example, is a key indicator of carcinogenic potential. researchgate.net Multivariable Linear Regression (MLR) models using descriptors like epoxyl-energy and cationized-energy have shown a reasonable ability to predict and distinguish between carcinogenic and noncarcinogenic PAHs. conicet.gov.ar

A study applying QSAR models to a range of PAHs and their derivatives identified molecular polarizability, electronegativity, size, and nucleophilicity as important factors influencing their activity. mdpi.com

Table 1: Examples of Molecular Descriptor Types Used in PAH QSAR Studies

Descriptor CategoryExamplesRelevance to Reactivity/Carcinogenicity
Electronic Energies of HOMO/LUMO, Ionization Potential, Electron AffinityCharacterizes the ease of electron removal or acceptance, crucial for metabolic activation reactions. researchgate.net
Topological Wiener Index, Hosoya Index, Connectivity IndicesEncodes information about molecular size, shape, and branching, which affects receptor binding and intermolecular interactions. biochempress.com
Quantum-Chemical Bay Region Cation Stabilization Energy, Delocalization EnergiesQuantifies the stability of reactive intermediates (carbocations) formed during metabolic activation, a key step in PAH carcinogenesis. researchgate.netnih.gov
Physicochemical Log P (Octanol-Water Partition Coefficient), Molar RefractivityDescribes hydrophobicity and polarizability, influencing absorption, distribution, and transport to target sites. nih.gov

A more advanced approach in QSAR involves the use of Molecular Quantum Similarity Measures (MQSM). nih.gov This technique quantifies the degree of similarity between two molecules based on their electron density functions, providing a holistic descriptor that encompasses size, shape, and electronic features. researchgate.net

MQSM has been successfully applied to construct Quantitative Structure-Toxicity Relationship (QSTR) models for PAHs. researchgate.netnih.gov Studies have demonstrated that QSAR models based on MQSM can produce results that are comparable or even superior to those using traditional physicochemical, topological, and quantum-chemical descriptors. researchgate.net This suggests that the essential information captured by various individual descriptors is inherently contained within the molecular electron density. researchgate.net MQSM can serve as a powerful and comprehensive descriptor in QSAR studies, potentially replacing multiple empirical parameters. nih.gov

Correlation of Computed Molecular Descriptors with Observed Reactivity

Investigating the Positional Effects of Methyl Substitution on Reactivity

The position of a methyl group on a PAH backbone can dramatically alter its carcinogenic activity. oup.com This phenomenon is a central focus of SAR studies. Methylation can either enhance or decrease toxicity depending on its location relative to key structural motifs like the bay region. oup.comwur.nl

For the parent compound, chrysene (B1668918), methylation at the C5 position (creating 5-methylchrysene) significantly enhances its carcinogenicity, transforming a weak carcinogen into a strong one. oup.com In contrast, research on other PAHs like benzo[a]pyrene (B130552) shows that methyl substitution in the bay region can decrease tumor-initiating activity. osti.gov The presence of a methyl group can sterically influence the metabolic enzymes, altering the regioselectivity of oxidation and directing metabolism towards different, potentially more or less toxic, pathways. oup.com For example, the methyl group in 5-methylchrysene (B135471) directs metabolism to favor the formation of diols with a bay-region double bond, which are precursors to the ultimate carcinogenic metabolites. oup.com

While direct studies on the carcinogenicity of 8-methylbenzo[c]chrysene are less common in the searched literature, the principles from related compounds are informative. The location of the methyl group at the 8-position of the benzo[c]chrysene (B89444) structure would be expected to influence its metabolic profile and, consequently, its biological activity compared to other isomers and the unsubstituted parent molecule.

Comparative SAR Studies with Related Methylated Polycyclic Aromatic Hydrocarbons

Comparative studies provide valuable context for understanding the activity of a specific compound like this compound. By comparing its properties to those of other methylated PAHs, researchers can identify broader trends in structure-activity relationships.

Methylated PAHs are often more carcinogenic than their parent compounds. oup.com The enhancement of carcinogenicity is particularly noted when the methyl group is located in a non-benzo ring, bay-region position. oup.com For instance, a comparative bioassay of chrysene and its derivatives showed that 4,5-methylenechrysene (structurally related to bay-region methylated PAHs) was significantly more tumorigenic than chrysene, but less so than the potent 5-methylchrysene. nih.gov This highlights the subtle but critical role of substituent placement and type.

Studies on the ozonolysis rates of PAHs have shown that methylation enhances the reaction rate. For example, 6-methylchrysene (B138361) reacts faster with ozone than chrysene itself. rsc.org This increased reactivity is attributed to the electron-donating nature of the methyl group, which can stabilize reaction intermediates. rsc.org This suggests that methylated PAHs may be more susceptible to atmospheric degradation, a factor relevant to their environmental fate.

The carcinogenic activity of various methylated PAHs, including derivatives of benz[a]anthracene and chrysene, has been extensively studied. nih.goviarc.fr These studies consistently show that activity is highly dependent on the methyl group's position. nih.govoup.com

Table 2: Comparative Tumor-Initiating Activity of Chrysene and Related Derivatives

CompoundRelative TumorigenicityKey Structural FeatureReference
Chrysene WeakUnsubstituted Parent PAH oup.comnih.gov
5-Methylchrysene StrongMethyl group in a bay-region position oup.comnih.gov
4,5-Methylenechrysene ModerateMethylene bridge spanning the bay region nih.gov

This table illustrates the principle that substitution in the bay region significantly impacts carcinogenic activity.

Advanced Analytical Methodologies for the Characterization and Detection of 8 Methylbenzo C Chrysene and Its Metabolites

State-of-the-Art Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, is central to the separation and analysis of 8-Methylbenzo[c]chrysene. Gas and liquid chromatography, often coupled with mass spectrometry, provide powerful tools for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS, GC-MS/MS, GC-HRMS) for Isomer Separation and Quantification

Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds like polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives. diva-portal.orgnih.gov When coupled with mass spectrometry (MS), it allows for both the separation and identification of individual compounds. The use of different MS configurations, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), enhances selectivity and sensitivity, which is crucial for distinguishing between the numerous isomers of methylated PAHs. diva-portal.orgnih.govnih.gov

The separation of isomeric PAHs, including methylchrysenes, is challenging due to their similar physical and chemical properties. mdpi.comresearchgate.net The choice of the GC column's stationary phase is critical for achieving adequate resolution. mdpi.com For instance, a 5% phenyl methylpolysiloxane phase is commonly used for PAH analysis. mdpi.com However, for complex isomer separations, more specialized phases are often required. mdpi.com In GC-MS analysis, compounds are identified by their retention times and their mass spectra. put.ac.ir For quantification, especially in complex matrices, the use of isotopically labeled internal standards, such as chrysene-d12, is a common practice to ensure accuracy. researchgate.netlabrulez.com

Recent advancements in GC-MS technology, including the development of more selective stationary phases and the use of tandem (MS/MS) and high-resolution (HRMS) mass spectrometry, have significantly improved the ability to separate and quantify isomeric PAHs like this compound. nih.govnih.gov GC-MS/MS, for example, enhances selectivity by monitoring specific precursor-to-product ion transitions, which helps to reduce matrix interferences. nih.gov GC-HRMS provides highly accurate mass measurements, allowing for the determination of elemental compositions and further aiding in the confident identification of target analytes in complex samples. nih.gov

Table 1: GC-MS Parameters for Analysis of Methylated PAHs

ParameterTypical ConditionsReference(s)
Column HP-5MS (5% phenylmethylpolysiloxane), 60 m x 0.25 mm i.d., 0.25 µm film thickness put.ac.irresearchgate.net
Oven Program Initial 80°C (1 min), ramp to 310°C at 3°C/min, hold for 16 min put.ac.irresearchgate.net
Carrier Gas Helium put.ac.irresearchgate.net
Injector Temp. 285°C - 300°C put.ac.irresearchgate.net
MS Ionization Electron Impact (EI) at 70 eV put.ac.ir
MS Mode Selected Ion Monitoring (SIM) or Full Scan nih.govresearchgate.net
Application of Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures

For exceptionally complex samples containing a multitude of structurally similar compounds, one-dimensional GC may not provide sufficient resolving power. azom.com In such cases, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant advantage. sepsolve.comemissionsanalytics.com GCxGC utilizes two columns with different stationary phases, providing a much higher peak capacity and enhanced separation of co-eluting compounds. azom.comsepsolve.com This technique is particularly valuable for the analysis of complex mixtures like crude oil, environmental extracts, and biological samples where target analytes may be present at low concentrations and obscured by matrix components. emissionsanalytics.comconcawe.euresearchgate.net

The enhanced resolution of GCxGC can reveal minor components that would otherwise be hidden under larger peaks in a one-dimensional chromatogram. sepsolve.com This is crucial for the accurate quantification of individual isomers, as co-elution can lead to over- or underestimation of their concentrations. researchgate.net Studies have shown that GCxGC can successfully separate a large number of PAHs and their derivatives, including various methylchrysene isomers, in a single analysis. researchgate.net The structured nature of GCxGC chromatograms, where chemically similar compounds elute in specific regions of the two-dimensional plot, also aids in the identification of unknown compounds. azom.comemissionsanalytics.com

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors (e.g., MS/MS, Fluorescence)

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of PAHs and their metabolites. nih.gov Unlike GC, HPLC is suitable for a wider range of compounds, including less volatile and more polar metabolites. emissionsanalytics.com When coupled with advanced detectors like fluorescence and tandem mass spectrometry (MS/MS), HPLC provides high sensitivity and selectivity. ingenieria-analitica.comsciex.com

Fluorescence detection is particularly well-suited for many PAHs, including chrysene (B1668918) and its derivatives, as these compounds naturally fluoresce. ingenieria-analitica.com By using programmed wavelength switching, the sensitivity and selectivity of the analysis can be optimized for different compounds within the same run. ingenieria-analitica.comlcms.cz HPLC with fluorescence detection has been successfully used for the quantitative determination of de-conjugated chrysene metabolites in biological samples. nih.govresearchgate.net

For even greater specificity, especially in complex matrices, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). sciex.com This combination allows for the selective detection of target analytes based on their specific mass-to-charge ratios and fragmentation patterns, minimizing interferences from the sample matrix. sciex.com Different ionization techniques, such as electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI), can be employed to optimize the ionization of PAHs and their metabolites. sciex.com

Table 2: HPLC Conditions for PAH Analysis

ParameterTypical ConditionsReference(s)
Column Reversed-phase C18 nih.govresearchgate.net
Mobile Phase Acetonitrile/Water Gradient researchgate.net
Flow Rate 3 mL/min researchgate.net
Detector Fluorescence (with wavelength programming) or MS/MS ingenieria-analitica.comsciex.comresearchgate.net

Supercritical Fluid Chromatography (SFC-MS)

Supercritical fluid chromatography (SFC) has emerged as a valuable alternative and complementary technique to both GC and HPLC for the analysis of PAHs. uva.es SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with the addition of a small amount of an organic modifier like methanol. soton.ac.ukshimadzu.com This technique offers several advantages, including faster analysis times and reduced consumption of organic solvents, aligning with the principles of green chemistry. selvita.com

When coupled with mass spectrometry (SFC-MS), it provides a powerful tool for the analysis of complex mixtures. uva.es SFC can offer different selectivity compared to HPLC, potentially resolving compounds that co-elute in liquid chromatography. uva.es The use of various stationary phases can further enhance the separation of isomeric PAHs. researchgate.net SFC-MS has been shown to be a feasible method for the determination of PAHs in various environmental samples. researchgate.net

Spectroscopic Approaches for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for elucidating the structure of this compound and studying its interactions with other molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Systems

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions in aromatic systems like this compound. The absorption of UV-Vis radiation by a PAH molecule provides information about its conjugated π-electron system. The resulting spectrum, characterized by specific absorption maxima (λmax), is a unique fingerprint of the compound's aromatic structure. spectroscopyonline.com

UV-Vis spectroscopy can be used to study the interactions of PAHs with biological macromolecules like DNA. spectroscopyonline.com Changes in the UV-Vis spectrum of a PAH upon binding to DNA, such as a shift in the absorption maxima (bathochromic or hypsochromic shift) or a change in absorbance intensity (hyperchromic or hypochromic effect), can provide insights into the nature of the interaction. spectroscopyonline.com For example, a hypochromic effect is often indicative of an intercalation binding mode, where the PAH molecule inserts itself between the base pairs of the DNA double helix. spectroscopyonline.com

Fluorescence Spectroscopy for Detection and Binding Interactions

Fluorescence spectroscopy is a highly sensitive and selective technique for the detection of polycyclic aromatic hydrocarbons (PAHs) like this compound. This method leverages the intrinsic fluorescence of these compounds, allowing for their quantification even at low concentrations. escholarship.org The selection of optimal excitation and emission wavelengths is crucial for maximizing sensitivity and selectivity. escholarship.orgresearchgate.net For instance, in the analysis of complex mixtures, specific wavelength combinations can be used to isolate the fluorescence signal of target compounds from interfering substances. escholarship.org

The technique is also instrumental in studying the binding interactions between PAHs and biological macromolecules, such as DNA. When a fluorescent molecule like a PAH binds to DNA, changes in its fluorescence properties, such as quenching or enhancement of the signal, can be observed. spectroscopyonline.com This phenomenon, known as fluorescence quenching, can indicate the formation of a stable complex between the PAH and DNA. spectroscopyonline.com By analyzing the quenching data, binding constants (K_b) and the number of binding sites (n) can be determined, providing quantitative insights into the strength and stoichiometry of the interaction. spectroscopyonline.com

Studies on the parent compound, chrysene, have demonstrated that it interacts with DNA primarily through an intercalating mode, leading to a static quenching effect on its fluorescence. spectroscopyonline.com This is indicative of the formation of a ground-state complex. spectroscopyonline.com The following table summarizes typical parameters used in fluorescence spectroscopy for studying PAH-DNA interactions.

ParameterValue/RangePurpose
Excitation Wavelength (λex) 265 nmTo excite the PAH molecule.
Emission Wavelength (λem) Range 220–600 nmTo record the full fluorescence spectrum.
Slit Width (Excitation) 5 nmTo control the bandwidth of the excitation light.
Slit Width (Emission) 10 nmTo control the bandwidth of the emitted light.

This data is based on studies with chrysene and is illustrative for related methylated derivatives. spectroscopyonline.com

Circular Dichroism (CD) Spectroscopy for DNA Conformational Changes

Circular dichroism (CD) spectroscopy is a powerful technique for investigating changes in the secondary structure of DNA upon binding with small molecules like this compound. nih.govjascoinc.com DNA possesses a chiral structure that gives rise to a characteristic CD spectrum. jascoinc.commdpi.com The binding of a ligand can induce conformational changes in the DNA, which are reflected as alterations in its CD spectrum. nih.govmdpi.com

The typical B-form DNA exhibits a positive band around 260-280 nm, corresponding to base stacking, and a negative band near 245 nm, related to the right-handed helicity of the double helix. spectroscopyonline.com Significant changes in these characteristic peaks upon the addition of a compound indicate a structural perturbation of the DNA. spectroscopyonline.com For instance, an increase in the melting temperature (T_m) of DNA in the presence of a compound, as observed in studies with chrysene, suggests stabilization of the double helix, which is consistent with an intercalation binding mode. spectroscopyonline.com

The analysis of CD spectral data can help distinguish between different binding modes, such as intercalation or groove binding, and can reveal whether a conformational change is a two-state transition or a more gradual alteration. spectroscopyonline.comsav.sk The table below provides an example of experimental parameters for CD spectroscopy in DNA binding studies.

ParameterValue/RangePurpose
Scanning Range 200–550 nmTo capture the full CD spectrum of DNA and the ligand.
Bandwidth 1.0 nmTo define the spectral resolution.
Time-per-point 0.3 sTo control the data acquisition speed.

This data is based on studies with chrysene and is illustrative for related methylated derivatives. spectroscopyonline.com

Integration of Hyphenated Spectrometric Methods for Comprehensive Profiling

A comprehensive analysis of this compound and its metabolites in complex environmental or biological samples often requires the integration of hyphenated spectrometric methods. nih.gov These techniques combine the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry (MS). diva-portal.org

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of PAHs. diva-portal.org It provides good resolution, sensitivity, and selectivity. diva-portal.org For even more complex samples, two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers enhanced peak capacity and separation of isomeric compounds. researchgate.netresearchgate.net This is particularly important for distinguishing between different methylated PAH isomers. researchgate.net

Liquid chromatography (LC) coupled with fluorescence detection (FLD) or mass spectrometry is another powerful approach. concawe.eunsf.gov LC-FLD is highly sensitive for fluorescent PAHs, while LC-MS provides molecular weight and structural information, aiding in the identification of metabolites. concawe.eunih.gov The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity, which is crucial for analyzing trace levels of these compounds in complex matrices. restek.com

Recent advancements include the coupling of gas chromatography with atmospheric pressure laser ionization (APLI) and trapped ion mobility spectrometry-mass spectrometry (TIMS-MS). nsf.gov APLI is highly selective for aromatic compounds, and the addition of ion mobility separation provides another dimension of characterization, improving the identification of isomers. nsf.gov

Challenges and Advances in Analytical Resolution of Methylated PAH Isomers

A significant analytical challenge in the study of this compound is its resolution from other methylated PAH isomers. nih.govmdpi.com Many methylated PAHs have the same molecular weight and similar mass spectral fragmentation patterns, making their individual identification and quantification difficult with standard chromatographic and mass spectrometric techniques. diva-portal.orgresearchgate.net For example, there are numerous isomers of methylchrysene and methylbenzo[a]anthracene that can co-elute on many GC columns. mdpi.comresearchgate.net

The complete chromatographic separation of all possible methylated PAH isomers in a single run is often not feasible. researchgate.netmdpi.com For instance, a study attempting to separate 23 isomeric methyl-PAHs with a molecular weight of 242 Da (which includes methylchrysenes) found that only 11 were fully resolved. nih.gov

Advances to overcome these challenges include the development of more selective stationary phases for gas chromatography. mdpi.com For example, certain ionic liquid and phenyl-polysiloxane columns have shown improved separation for some PAH isomers. mdpi.com However, no single column can resolve all isomers. mdpi.com

Two-dimensional gas chromatography (GC×GC) has emerged as a powerful tool for enhancing the separation of complex mixtures of PAH isomers. researchgate.netresearchgate.net By using two columns with different selectivities, GC×GC can resolve many co-eluting peaks from a one-dimensional separation. researchgate.net This technique, especially when coupled with high-resolution mass spectrometry (HRMS), significantly improves the ability to identify and quantify individual methylated PAH isomers in complex samples. bac-lac.gc.ca

The following table summarizes some of the challenges and advances in the analytical resolution of methylated PAH isomers.

ChallengeAdvance
Co-elution of isomers Development of more selective GC stationary phases (e.g., ionic liquid columns). mdpi.com
Identical molecular weight and similar mass spectra Use of two-dimensional gas chromatography (GC×GC) for enhanced separation. researchgate.netresearchgate.net
Incomplete separation in a single chromatographic run Coupling of GC×GC with high-resolution mass spectrometry (HRMS) for improved identification. bac-lac.gc.ca

Enzyme Substrate and Receptor Ligand Interactions of 8 Methylbenzo C Chrysene

Mechanistic Investigations of Interactions with Xenobiotic-Metabolizing Enzymes

The metabolism of PAHs is a crucial determinant of their biological effects, often converting them into more reactive intermediates. This process is primarily mediated by a suite of enzymes, including the cytochrome P450 (CYP) superfamily and epoxide hydrolase.

Binding Specificity and Catalytic Activity with Cytochrome P450 Enzymes and Epoxide Hydrolase

The initial step in the metabolic activation of many PAHs is their oxidation by cytochrome P450 enzymes to form epoxides. oup.com These enzymes are central to the bioactivation of these compounds into intermediates that can bind to cellular macromolecules like DNA. oup.com Specifically, CYP1A1 and CYP1B1 are known to play very important roles in the metabolic activation of PAHs. oup.com The expression of these enzymes is inducible by PAHs themselves through the aryl hydrocarbon receptor (AhR). oup.com For instance, the parent compound, chrysene (B1668918), and its derivatives have been shown to activate both rat and human AhR in vitro, leading to the induction of Cyp1a activity. acs.org Benzo[c]chrysene (B89444), in particular, has been identified as a potent inducer of rat hepatic CYP1A1 activity. researchgate.net

Following the formation of epoxides by CYPs, epoxide hydrolase (EH) plays a dual role by hydrolyzing these reactive intermediates to form dihydrodiols. oup.com This can be a detoxification step, but in some cases, the resulting diols can be further metabolized by CYPs to form highly carcinogenic diol-epoxides. oup.com The microsomal form of epoxide hydrolase (mEH) is responsible for hydrolyzing the majority of xenobiotic epoxides. oup.com The fjord-region diol-epoxides of benzo[c]chrysene are noted for their high mutagenic activity and hydrolytic stability. nih.gov The interaction of 8-methylbenzo[c]chrysene epoxides with epoxide hydrolase would be a critical step in determining its ultimate metabolic fate and potential toxicity.

Table 1: Comparative AhR-mediated Potency of Chrysene Homologues

CompoundEC50 (μM)
2-Methylchrysene (B135452)0.66
Benzo[c]chrysene1.3
Benzo[b]chrysene2.8
Benzo[a]chrysene20
Dibenzo[b,def]chrysene14
Dibenzo[def,p]chrysene76
3-Hydroxychrysene140

This table presents the half-maximal effective concentration (EC50) values for the activation of the aryl hydrocarbon receptor (AhR) by various chrysene homologues, as determined by an in vitro bioassay. researchgate.net A lower EC50 value indicates greater potency.

Molecular Modeling of Enzyme-Ligand Complexes

To compensate for the lack of direct experimental data, computational methods such as molecular docking and dynamics simulations are valuable tools for predicting and analyzing the interactions between ligands and macromolecules.

Molecular Docking and Dynamics Simulations for Binding Mode Analysis

Molecular docking studies on a range of polycyclic aromatic compounds (PACs) with a homology model of the rat aryl hydrocarbon receptor (rAhR) have provided insights into the key interactions governing binding. acs.org These studies have shown that the binding energies for various PACs range from -7.37 to -26.39 kcal/mol, with van der Waals forces being the major contributor to the molecular interaction. acs.org For chrysene derivatives, the amino acid residue Pro295 has been identified as having an important contribution to binding. acs.org

A study focusing on chrysene homologues introduced a "directional reactivity factor" (DRF) to predict bioactivity based on the ligand's dipole moment and the relative location of reactive carbons. researchgate.net In the case of benzo[c]chrysene, the DRF was found to be larger than that of 1-methylchrysene, suggesting a favorable distribution of reactive carbon sites for receptor interaction. researchgate.net Although a specific docking study for this compound is not available, these findings suggest that the position of the methyl group on the benzo[c]chrysene framework would critically influence its orientation within the binding pocket of enzymes and receptors, thereby affecting its biological activity. The steric and electronic effects of the methyl group at the 8-position would likely alter the binding pose and interaction energies compared to the unsubstituted benzo[c]chrysene.

Receptor-Mediated Interactions

The biological activities of many PAHs are mediated through their interaction with specific cellular receptors, most notably the aryl hydrocarbon receptor (AhR).

Binding to the Aryl Hydrocarbon Receptor (AhR)

The aryl hydrocarbon receptor is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many PAHs. nih.gov Upon binding a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences, leading to the altered expression of a battery of genes, including those encoding for xenobiotic-metabolizing enzymes like CYP1A1 and CYP1B1. nih.gov

Role of Molecular Polarizability in Receptor Binding

Quantitative structure-activity relationship (QSAR) models developed for predicting the AhR activity of PACs have identified molecular polarizability as a crucial factor. acs.org A previous QSAR model for AhR-mediated activity of PAHs suggested that molecular polarizability and aromaticity are key factors that facilitate the partitioning of PAHs within the cell membrane to bind with AhR, resulting in high AhR activities. acs.org Chemicals with larger polarizability may lead to stronger van der Waals interactions, promoting the binding affinity of PACs and ultimately increasing AhR activity. acs.org Given that this compound is a large, aromatic system, its molecular polarizability is expected to play a significant role in its interaction with the AhR. The addition of a methyl group would subtly alter the polarizability of the benzo[c]chrysene molecule, which could in turn modulate its binding affinity for the receptor.

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